4-[4-(6-Methoxypyrimidin-4-yl)piperazin-1-yl]phenol
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Overview
Description
4-[4-(6-Methoxypyrimidin-4-yl)piperazin-1-yl]phenol is a chemical compound that has garnered interest in various fields of scientific research due to its unique structure and potential applications. This compound features a phenol group attached to a piperazine ring, which is further connected to a methoxypyrimidine moiety. The presence of these functional groups endows the compound with distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(6-Methoxypyrimidin-4-yl)piperazin-1-yl]phenol typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Formation of the Piperazine Intermediate: The piperazine ring is synthesized through the reaction of ethylenediamine with diethylene glycol.
Attachment of the Methoxypyrimidine Group: The methoxypyrimidine moiety is introduced via a nucleophilic substitution reaction, where a suitable pyrimidine derivative reacts with the piperazine intermediate.
Coupling with Phenol: The final step involves the coupling of the methoxypyrimidine-piperazine intermediate with phenol under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
4-[4-(6-Methoxypyrimidin-4-yl)piperazin-1-yl]phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The methoxypyrimidine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction with sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted pyrimidine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins and enzymes.
Medicine: Studied for its anti-inflammatory and anti-cancer properties.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 4-[4-(6-Methoxypyrimidin-4-yl)piperazin-1-yl]phenol involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the production of nitric oxide and cyclooxygenase enzymes by binding to their active sites and forming hydrophobic interactions . This inhibition leads to a reduction in inflammatory responses, making it a potential therapeutic agent for inflammation-associated disorders.
Comparison with Similar Compounds
Similar Compounds
- 2-Methoxy-6-((4-(6-morpholinopyrimidin-4-yl)piperazin-1-yl)(phenyl)methyl)phenol
- 4-(4-(4-Nitrophenyl)-1-piperazinyl)phenol
- 4-{4-[2-(4-(2-substitutedquinoxalin-3-yl)piperazin-1-yl)ethyl]phenyl}thiazoles
Uniqueness
4-[4-(6-Methoxypyrimidin-4-yl)piperazin-1-yl]phenol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its methoxypyrimidine moiety, in particular, plays a crucial role in its interaction with molecular targets, setting it apart from other similar compounds.
Properties
IUPAC Name |
4-[4-(6-methoxypyrimidin-4-yl)piperazin-1-yl]phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O2/c1-21-15-10-14(16-11-17-15)19-8-6-18(7-9-19)12-2-4-13(20)5-3-12/h2-5,10-11,20H,6-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPBTUSFJRUYVNX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=NC(=C1)N2CCN(CC2)C3=CC=C(C=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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